molecular formula C8H12O3 B3321070 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one CAS No. 130930-48-2

2-tert-Butyl-5-methylene-1,3-dioxolane-4-one

Cat. No.: B3321070
CAS No.: 130930-48-2
M. Wt: 156.18 g/mol
InChI Key: WSNGKBUHQKTUIH-UHFFFAOYSA-N
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Description

(2S)-2-tert-Butyl-5-methylene-1,3-dioxolane-4-one is a chiral 5-methylidene-1,3-dioxolan-4-one readily derived from (S)-lactic acid . With the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol , this compound serves as a versatile precursor and chiral ketene equivalent in asymmetric synthesis . Its primary research value lies in its application as a 2π-component in cycloaddition reactions. The compound undergoes highly diastereoselective [3+2] cycloadditions with nitrile oxides and diazomethane to form spiro heterocyclic adducts, which are valuable rigid scaffolds in medicinal chemistry . It also participates in [4+2] Diels-Alder cycloadditions with dienes like cyclopentadiene, acting as a chiral ketene equivalent to afford chiral ketones, such as epoxy norbornanones, in high enantiomeric excess after flash vacuum pyrolysis (FVP) . The mechanism of action is governed by the compound's unique structure: the bulky tert-butyl group introduces a strong facial bias, directing reagents to add to the face of the double bond remote from it, while the carbonyl and enol-ether functions exert opposing polarizing effects on the C=C double bond, ensuring high regio- and stereo-selectivity . This compound is a stable solid under an inert atmosphere at low temperatures and is soluble in common organic solvents. It is strictly for research applications and must not be used for personal purposes.

Properties

IUPAC Name

2-tert-butyl-5-methylidene-1,3-dioxolan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-6(9)11-7(10-5)8(2,3)4/h7H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNGKBUHQKTUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1OC(=C)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one typically involves the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. One common method involves the use of pivalaldehyde and tert-butanol in the presence of a Lewis acid catalyst such as zirconium tetrachloride (ZrCl4) or toluenesulfonic acid. The reaction is carried out under reflux conditions, allowing the continuous removal of water from the reaction mixture .

Scientific Research Applications

Synthesis and Reactivity

The compound is synthesized through the dehydrohalogenation of 5-halogeno-5-methyl-1,3-dioxolan-4-ones . It exhibits high reactivity, making it useful as a dienophile in Diels-Alder reactions and as an acceptor in Michael reactions .

Pharmaceutical Applications

1,3-Dioxolanes, including derivatives of 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one, have shown significant biological activities . They exhibit antibacterial activity against S. aureus, S. epidermidis, P. aeruginosa, and E. faecalis, as well as antifungal activity against C. albicans . Enantiomerically pure forms of these compounds are of particular interest in the pharmaceutical industry due to the importance of absolute configuration in biological activity .

Synthesis of Chiral Compounds

This compound is used in the synthesis of chiral compounds . The introduction of a chiral center at the 2-position allows for the creation of enantiomerically pure compounds with specific biological activities .

Diels-Alder Cycloaddition

The Diels-Alder cycloaddition chemistry of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, derived from lactic acid, has been explored . This reaction is significant in creating complex molecular structures with specific stereochemical properties .

Michael Addition

This compound undergoes Michael addition with butenolide, yielding adducts that can be further processed . This reaction demonstrates the compound's utility in forming new chemical bonds and creating diverse molecular architectures .

Production Method

5-methylene-1,3-dioxolan-4-ones can be produced efficiently and at low cost through the reaction of 5-halogeno-5-methyl-1,3-dioxolan-4-ones with a dehydrohalogenating agent . For example, 2-tert-butyl-5-methylene-1,3-dioxolan-4-one was produced with a 100% conversion rate and a 93% yield when 2.37 g of 3-dioxolan-4-one was dissolved in 50 ml of cyclohexane, 0.50 n-decane was added, and 3.89 g of trioctylamine was added, and the mixture was heated under reflux for 2 hours .

Solubility

2-tert-Butyl-5-methyl-1,3-dioxolan-4-one exhibits good to excellent solubility in common organic solvents .

CompoundAntibacterial ActivityAntifungal Activity
1,3-Dioxolane DerivativesEffective against S. aureus, S. epidermidis, P. aeruginosa, E. faecalis Effective against C. albicans (except compound 1 )

Case Studies

  • Synthesis of Novel 1,3-Dioxolanes : A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for antibacterial and antifungal activity . The synthesized compounds, excluding one, showed significant antifungal activity against C. albicans .
  • Diels-Alder Cycloaddition : The Diels-Alder cycloaddition of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one was examined, demonstrating its utility in creating complex molecular structures .
  • Michael Addition with Butenolide : The Michael addition of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one with butenolide yielded a single stereoisomer, which was further pyrolyzed to produce (4S)-4-benzoyltetrahydrofuran-2-one .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-tert-Butyl-5-methylene-1,3-dioxolane-4-one and related 1,3-dioxolane-4-one derivatives:

Compound Name Substituents (Position) Molecular Formula Key Properties/Reactivity Reference
This compound 2-t-Bu, 5-methylene C₈H₁₂O₃ High reactivity in Diels-Alder reactions; methylene group facilitates [4+2] cycloadditions
(2S,5S)-2-t-Bu-5-phenyl-1,3-dioxolane-4-one 2-t-Bu, 5-phenyl C₁₃H₁₆O₃ Enhanced steric hindrance from phenyl group; slower reaction kinetics in nucleophilic additions
5-Methylene-2,2-dimethyl-1,3-dioxolane-4-one 2,2-dimethyl, 5-methylene C₆H₈O₃ Reduced steric bulk compared to t-Bu derivatives; increased solubility in polar solvents
2-tert-Butyl-5-propyl-1,3-dioxolane-4-one 2-t-Bu, 5-propyl C₁₀H₁₈O₃ Propyl group increases lipophilicity; lower melting point (data unavailable)

Reactivity and Stereochemical Influence

  • Steric Effects : The tert-butyl group in this compound provides significant steric shielding, directing regioselectivity in reactions. In contrast, the dimethyl analog (5-methylene-2,2-dimethyl-1,3-dioxolane-4-one) exhibits faster reaction rates due to reduced steric hindrance .
  • Electronic Effects: The methylene group at the 5-position enhances electron density at the carbonyl carbon, facilitating nucleophilic attacks. This effect is less pronounced in phenyl-substituted analogs, where electron withdrawal by the aromatic ring diminishes reactivity .

Spectroscopic Differentiation

NMR studies reveal distinct shifts for methylene protons in 1,3-dioxolane-4-ones. For this compound, the methylene protons resonate at δ 5.2–5.5 ppm (¹H NMR), whereas the dimethyl analog shows upfield shifts (δ 4.8–5.0 ppm) due to reduced electron-withdrawing effects .

Biological Activity

2-tert-Butyl-5-methylene-1,3-dioxolane-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the class of dioxolanes, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

The molecular structure of this compound includes a dioxolane ring that contributes to its reactivity and interaction with biological targets. The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₃H₁₈O₃
  • CAS Number : 130930-48-2

The primary mechanism of action for this compound involves its role as an agonist for sphingosine 1-phosphate (S1P) receptors. These receptors are crucial in regulating various cellular processes such as cell proliferation, survival, and migration. The interaction with S1P receptors suggests potential therapeutic applications in conditions like multiple sclerosis and cancer.

Table 1: Comparison of Sphingosine 1-Phosphate Receptor Agonists

Compound NameMechanism of ActionTherapeutic Use
This compoundAgonist for S1P receptorsInvestigational for multiple sclerosis
FingolimodS1P receptor modulatorMultiple sclerosis
SiponimodSelective S1P receptor modulatorRelapsing forms of multiple sclerosis

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities:

  • Antiproliferative Effects : Studies indicate that the compound can inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory Properties : It has been shown to reduce inflammation in animal models, suggesting potential use in inflammatory diseases.
  • Neuroprotective Effects : Preliminary findings suggest neuroprotective properties against oxidative stress-induced damage.

Case Study 1: Anticancer Activity

A study published in Molecules explored the anticancer effects of various dioxolane derivatives, including this compound. The results indicated that this compound inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotection

Research conducted at St Andrews University investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings revealed that treatment with this compound significantly reduced neuronal cell death caused by oxidative stress.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The compound can also be modified to enhance its biological activity or selectivity towards specific receptors.

Table 2: Synthetic Routes and Yields

Reaction StepYield (%)Conditions
Diels-Alder cycloaddition60%Under inert atmosphere
Base-induced dimerization72%THF at low temperatures

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one
Reactant of Route 2
2-tert-Butyl-5-methylene-1,3-dioxolane-4-one

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